N'-acetyl-2-(4-tert-butylphenoxy)acetohydrazide
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Overview
Description
N’-acetyl-2-(4-tert-butylphenoxy)acetohydrazide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an acetohydrazide group attached to a phenoxyacetyl moiety, which is further substituted with a tert-butyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2-(4-tert-butylphenoxy)acetohydrazide typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-tert-butylphenoxy)acetohydrazide. Finally, acetylation of this intermediate with acetic anhydride yields N’-acetyl-2-(4-tert-butylphenoxy)acetohydrazide .
Industrial Production Methods
Industrial production methods for N’-acetyl-2-(4-tert-butylphenoxy)acetohydrazide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-(4-tert-butylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetohydrazide group to other functional groups.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new phenoxy derivatives .
Scientific Research Applications
N’-acetyl-2-(4-tert-butylphenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-acetyl-2-(4-tert-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The acetohydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. The phenoxyacetyl moiety may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N’-[(2-methoxyphenoxy)acetyl]acetohydrazide: Similar in structure but with an additional methoxy group.
2-(4-tert-butylphenoxy)-N’-[(4-ethylphenoxy)acetyl]acetohydrazide: Contains an ethyl group instead of a methoxy group.
Uniqueness
N’-acetyl-2-(4-tert-butylphenoxy)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications .
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
N'-acetyl-2-(4-tert-butylphenoxy)acetohydrazide |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)15-16-13(18)9-19-12-7-5-11(6-8-12)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
ZGQOWSXRNWGZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)COC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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